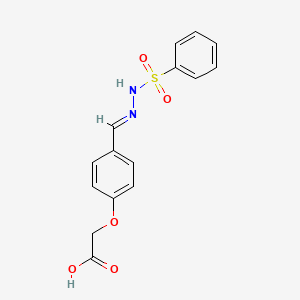![molecular formula C17H15FN4O2S B12011238 4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione CAS No. 677767-58-7](/img/structure/B12011238.png)
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto, con el nombre sistemático 3-etoxi-4-hidroxifenilacetonitrilo , tiene la fórmula molecular C10H11NO2 y un peso molecular de aproximadamente 177.2 g/mol . Pertenece a la clase de 1,2,4-triazoles , que exhiben diversas actividades biológicas.
Métodos De Preparación
Rutas Sintéticas:: La síntesis de este compuesto implica la condensación de 3-etoxi-4-hidroxibenzaldehído con 4-fluorofenilhidrazina en presencia de un catalizador adecuado. La reacción procede a través de un intermedio de imina, seguido de ciclación para formar el anillo de triazol. El grupo nitrilo se introduce mediante un paso de cianación.
Condiciones de Reacción::Materiales de partida: 3-etoxi-4-hidroxibenzaldehído, 4-fluorofenilhidrazina
Catalizador: Condiciones ácidas o básicas
Solvente: Solvente orgánico (por ejemplo, etanol, metanol)
Temperatura: Generalmente temperatura ambiente o reflujo
Producto principal: 4-[(E)-(3-etoxi-4-hidroxifenil)metilidenamino]-3-(4-fluorofenil)-1H-1,2,4-triazol-5-tiona
Producción Industrial:: Si bien los laboratorios de investigación a menudo utilizan métodos sintéticos a pequeña escala, la producción industrial puede implicar procesos de flujo continuo o reacciones por lotes a gran escala. La optimización de las condiciones de reacción, la purificación y la mejora del rendimiento son esenciales para una producción eficiente.
Análisis De Reacciones Químicas
Reactividad::
Oxidación: El grupo hidroxilo puede sufrir oxidación para formar una cetona o un ácido carboxílico.
Reducción: La reducción del grupo nitrilo produce la amina correspondiente.
Sustitución: La halogenación u otras reacciones de sustitución pueden modificar el anillo de fenilo.
Reactivos comunes: Borohidruro de sodio (para reducción), bromo (para halogenación)
Productos principales: Diversos derivados basados en las condiciones de reacción específicas.
Aplicaciones Científicas De Investigación
Este compuesto encuentra aplicaciones en:
Química Medicinal: Puede exhibir propiedades antimicrobianas, antifúngicas o anticancerígenas.
Agricultura: Como un posible fungicida o pesticida.
Ciencia de Materiales: Para diseñar materiales funcionales basados en su estructura única.
Mecanismo De Acción
El mecanismo exacto sigue siendo un área de investigación activa. Los posibles objetivos moleculares incluyen enzimas, receptores o vías celulares relacionadas con los efectos biológicos del compuesto.
Comparación Con Compuestos Similares
Si bien no hay análogos directos, los 1,2,4-triazoles relacionados incluyen antimicóticos azólicos y herbicidas . El patrón de sustitución específico en nuestro compuesto lo diferencia.
Propiedades
Número CAS |
677767-58-7 |
|---|---|
Fórmula molecular |
C17H15FN4O2S |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15FN4O2S/c1-2-24-15-9-11(3-8-14(15)23)10-19-22-16(20-21-17(22)25)12-4-6-13(18)7-5-12/h3-10,23H,2H2,1H3,(H,21,25)/b19-10+ |
Clave InChI |
SBUMXOSEYHJYRI-VXLYETTFSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate](/img/structure/B12011170.png)

![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide](/img/structure/B12011184.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011190.png)
![methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12011193.png)




![ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12011237.png)

![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
![[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
